molecular formula C15H20N2O4 B8517384 6-Nitroveratrylidenecyclohexylamine CAS No. 58522-63-7

6-Nitroveratrylidenecyclohexylamine

Cat. No.: B8517384
CAS No.: 58522-63-7
M. Wt: 292.33 g/mol
InChI Key: PLOALMHZVMEKDF-UHFFFAOYSA-N
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Description

6-Nitroveratrylidenecyclohexylamine is a synthetic organic compound characterized by a cyclohexylamine backbone substituted with a nitro group and a veratrylidene moiety (3,4-dimethoxyphenyl). The compound’s structure features a conjugated system formed by the aromatic veratryl group and the cyclohexylamine, which may influence its electronic properties and reactivity.

Properties

CAS No.

58522-63-7

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

N-cyclohexyl-1-(4,5-dimethoxy-2-nitrophenyl)methanimine

InChI

InChI=1S/C15H20N2O4/c1-20-14-8-11(10-16-12-6-4-3-5-7-12)13(17(18)19)9-15(14)21-2/h8-10,12H,3-7H2,1-2H3

InChI Key

PLOALMHZVMEKDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=NC2CCCCC2)[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The compound 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one () shares a nitro-substituted cyclohexene backbone but differs in key substituents and functional groups. Notably:

  • Substituents: The compound replaces the veratrylidene group with a 2-hydroxy-5-methylanilino moiety and introduces a ketone group (cyclohexa-2,4-dien-1-one).
  • Bond Geometry : Critical bond angles, such as C6—C7—C2 (120.03°), highlight planar geometry in the conjugated system, which may enhance resonance stabilization compared to 6-Nitroveratrylidenecyclohexylamine’s structure .

Table 1: Structural and Functional Comparison

Compound Backbone Key Substituents Functional Groups Safety Considerations
This compound Cyclohexylamine 3,4-Dimethoxyphenyl, nitro Amine, nitro, methoxy Unknown; nitro groups may require caution
Compound Cyclohexadienone 2-Hydroxy-5-methylanilino Ketone, nitro, hydroxyl Not discussed
N-Nitrosomethylvinylamine Methylvinylamine Nitroso, methyl, vinyl Nitroso, amine Use nitrile gloves; carcinogenic

Research Implications and Gaps

  • Toxicity Data : While N-Nitrosomethylvinylamine’s hazards are well-documented, this compound lacks explicit toxicity profiles, underscoring the need for further research.
  • Synthetic Applications : Structural analogs like those in suggest utility in designing photoactive materials or catalysts, though specific applications for this compound remain speculative.

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